molecular formula C13H16N2O3 B2682001 3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954577-39-0

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2682001
CAS No.: 954577-39-0
M. Wt: 248.282
InChI Key: SVSKVVCYOFLHPE-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazole-pyridine fusion and specific substituents make it a valuable compound for various research applications.

Biological Activity

3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 954577-39-0

Synthesis

The synthesis of this compound involves various chemical reactions including acylation and cyclization processes. The methodologies typically employed include:

  • Peptide Coupling : This method allows for the combination of different pharmacophore fragments to enhance biological activity.
  • Molecular Docking Studies : These studies help in predicting the interaction between the compound and biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • In Vitro Studies : The compound has demonstrated significant antibacterial activity against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth (Table 1).
Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa8
Staphylococcus aureus4
Escherichia coli16

The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival. Molecular docking studies suggest strong binding affinity to bacterial targets such as TrmD enzyme from Pseudomonas aeruginosa, which is essential for tRNA modification.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial properties of various derivatives including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against resistant strains.
  • Biofilm Inhibition : Another significant finding was the compound's ability to inhibit biofilm formation in bacteria. This property is crucial as biofilms are associated with chronic infections and resistance to antibiotics. The Minimum Biofilm Inhibitory Concentration (MBIC) was significantly lower than the MIC, indicating that lower concentrations could effectively disrupt biofilm integrity.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-7-5-8(12(16)17)10-9(6-13(2,3)4)15-18-11(10)14-7/h5H,6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSKVVCYOFLHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)CC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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